molecular formula C9H14F2O3 B13687679 (S)-1-[(R)-2,2-Dimethyl-1,3-dioxolan-4-yl]-2,2-difluoro-3-butenol

(S)-1-[(R)-2,2-Dimethyl-1,3-dioxolan-4-yl]-2,2-difluoro-3-butenol

Cat. No.: B13687679
M. Wt: 208.20 g/mol
InChI Key: NTJMUNNQVVUTJS-UHFFFAOYSA-N
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Description

(S)-1-[®-2,2-Dimethyl-1,3-dioxolan-4-yl]-2,2-difluoro-3-butenol is a complex organic compound characterized by its unique structural features. This compound contains a dioxolane ring, two fluorine atoms, and a butenol group, making it an interesting subject for various chemical studies and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-1-[®-2,2-Dimethyl-1,3-dioxolan-4-yl]-2,2-difluoro-3-butenol typically involves multiple steps, starting from readily available precursors. One common method involves the formation of the dioxolane ring through a cyclization reaction, followed by the introduction of the difluoro group via a fluorination reaction. The final step usually involves the addition of the butenol group under controlled conditions to ensure the desired stereochemistry is achieved.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced purification techniques ensures high yield and purity. Reaction conditions such as temperature, pressure, and solvent choice are optimized to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

(S)-1-[®-2,2-Dimethyl-1,3-dioxolan-4-yl]-2,2-difluoro-3-butenol can undergo various chemical reactions, including:

    Oxidation: This reaction can convert the butenol group into a corresponding aldehyde or carboxylic acid.

    Reduction: The compound can be reduced to form different alcohol derivatives.

    Substitution: The fluorine atoms can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield aldehydes or acids, while reduction typically produces various alcohols.

Scientific Research Applications

(S)-1-[®-2,2-Dimethyl-1,3-dioxolan-4-yl]-2,2-difluoro-3-butenol has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anti-cancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (S)-1-[®-2,2-Dimethyl-1,3-dioxolan-4-yl]-2,2-difluoro-3-butenol involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and triggering various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • (S)-1-[®-2,2-Dimethyl-1,3-dioxolan-4-yl]-2,2-difluoro-3-butanol
  • (S)-1-[®-2,2-Dimethyl-1,3-dioxolan-4-yl]-2,2-difluoro-3-butene

Uniqueness

(S)-1-[®-2,2-Dimethyl-1,3-dioxolan-4-yl]-2,2-difluoro-3-butenol stands out due to its specific stereochemistry and the presence of both a dioxolane ring and difluoro groups

Properties

Molecular Formula

C9H14F2O3

Molecular Weight

208.20 g/mol

IUPAC Name

1-(2,2-dimethyl-1,3-dioxolan-4-yl)-2,2-difluorobut-3-en-1-ol

InChI

InChI=1S/C9H14F2O3/c1-4-9(10,11)7(12)6-5-13-8(2,3)14-6/h4,6-7,12H,1,5H2,2-3H3

InChI Key

NTJMUNNQVVUTJS-UHFFFAOYSA-N

Canonical SMILES

CC1(OCC(O1)C(C(C=C)(F)F)O)C

Origin of Product

United States

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